
propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as rotenone, is a naturally occurring compound found in the roots and stems of certain plants. It has been used for centuries as a pesticide and is commonly used in scientific research as a tool to study mitochondrial function and cellular metabolism.
Wirkmechanismus
Rotenone works by inhibiting complex I of the electron transport chain in mitochondria, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This can lead to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
Rotenone has been shown to have various biochemical and physiological effects on cells and organisms. It has been shown to induce oxidative stress, inflammation, and apoptosis in cells. In organisms, it has been shown to affect behavior, metabolism, and reproduction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate in lab experiments is its ability to induce mitochondrial dysfunction, which can be useful in studying various diseases and cellular processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research involving propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate. One area of research is the development of new therapies for diseases that involve mitochondrial dysfunction, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new tools and techniques for studying cellular metabolism and mitochondrial function. Additionally, there is potential for the development of new pesticides that are based on the structure and mechanism of this compound.
Synthesemethoden
Rotenone can be synthesized through various methods, including extraction from plant sources or chemical synthesis. One common synthesis method involves the reaction of 3-methoxyphenol with cyanoacetic acid, followed by cyclization and oxidation.
Wissenschaftliche Forschungsanwendungen
Rotenone is widely used in scientific research to study mitochondrial function and cellular metabolism. It is commonly used as a tool to induce mitochondrial dysfunction in cells and has been used to study various diseases, including Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
propan-2-yl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9(2)19-14(17)11(8-15)6-10-4-5-12(16)13(7-10)18-3/h4-7,9,16H,1-3H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSXJOUEWGPLSO-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

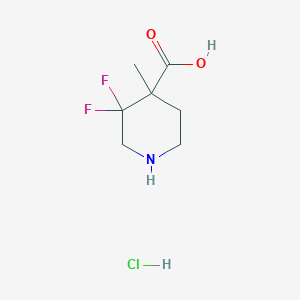

![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)
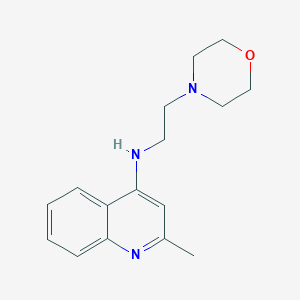
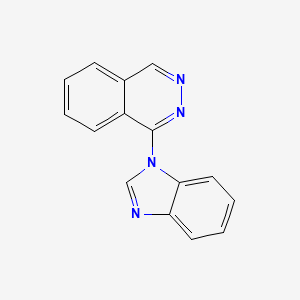
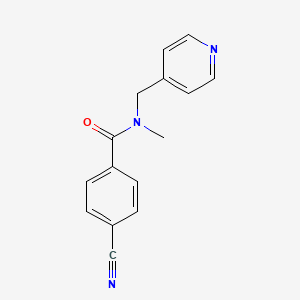

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)
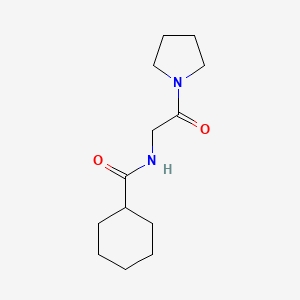

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7441212.png)
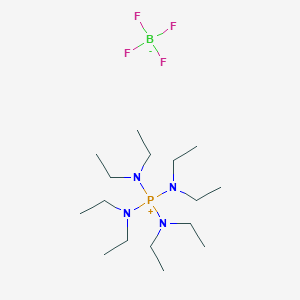
![2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7441221.png)
